molecular formula C8H12F2N2O2 B13403578 1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) CAS No. 84349-94-0

1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one)

Katalognummer: B13403578
CAS-Nummer: 84349-94-0
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: JXTUENKFYZDENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is a chemical compound that features a piperazine ring substituted with two fluoroethanone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can be synthesized through the reaction of piperazine with fluoroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoroethanone groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium ethoxide or potassium tert-butoxide in ethanol can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution reactions: Products include derivatives with different functional groups replacing the fluoroethanone moieties.

    Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agents used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoroethanone groups can form covalent bonds with target proteins, altering their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with chloro groups instead of fluoro groups.

    1,1’-(Piperazine-1,4-diyl)bis(2-bromoethan-1-one): Contains bromo groups, leading to different reactivity and applications.

Uniqueness

1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is unique due to the presence of fluoro groups, which can enhance the compound’s stability and bioavailability. The fluoroethanone moieties also provide unique reactivity patterns, making this compound valuable for specific synthetic and research applications .

Eigenschaften

CAS-Nummer

84349-94-0

Molekularformel

C8H12F2N2O2

Molekulargewicht

206.19 g/mol

IUPAC-Name

2-fluoro-1-[4-(2-fluoroacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C8H12F2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2

InChI-Schlüssel

JXTUENKFYZDENJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)CF)C(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.